2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of related pyrrolo[3,4-c]pyridine derivatives involves multiple steps, including the formation of the core heterocyclic structure followed by functionalization at specific positions on the ring. A key intermediate for synthesizing novel derivatives, such as 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione, involves alkylation and the use of Mannich bases, highlighting the versatility in modifying the core structure to introduce different substituents, including the trifluoromethyl group (Wójcicka et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-c]pyridine derivatives can significantly influence their chemical and physical properties. For instance, the introduction of a trifluoromethyl group can affect the molecule's electronic distribution, enhancing its lipophilicity and potentially its reactivity. Structural determinations are often confirmed through spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS), as seen in the synthesis of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Chemical Reactions and Properties
The chemical reactivity of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can be explored through various reactions, such as acylation, which is a key step in the synthesis of related compounds. The acylation process, often facilitated by Lewis acids, allows for the introduction of acyl groups at strategic positions, further modifying the compound's properties for specific applications (Jones et al., 1990).
Future Directions
The research into new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, including “2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione”, is ongoing . The aim is to discover new compounds with potential analgesic and sedative activity . Therefore, future directions may include further synthesis and testing of these compounds, as well as exploration of their potential therapeutic applications.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2/c15-14(16,17)8-2-1-3-9(6-8)19-12(20)10-4-5-18-7-11(10)13(19)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNSHJRTTUPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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